Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate
Overview
Description
Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate: is a chemical compound characterized by its thiazole ring structure and trifluoromethyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiazole derivatives and trifluoromethylating agents.
Reaction Conditions: The reaction conditions often involve the use of strong bases or acids, and the process may require heating or cooling to achieve the desired product.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: Purification steps may include recrystallization, distillation, or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reagents: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution Reagents: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Thioethers and amines.
Substitution Products: Amides, esters, and ethers.
Mechanism of Action
Target of Action
Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate is a chemical compound with a molecular weight of 225.19 The primary targets of this compound are currently not well-documented in the available literature
Biochemical Pathways
Thiazole derivatives have been found to exhibit activity against certain bacterial and fungal strains , suggesting that they may interact with biological pathways in these organisms.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Used in the manufacture of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 4-(trifluoromethyl)benzoate: Similar in structure but lacks the thiazole ring.
Ethyl 4-(trifluoromethyl)thiophene-2-carboxylate: Similar thiazole derivative but with a thiophene ring instead.
Uniqueness:
Thiazole Ring: The presence of the thiazole ring in Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate gives it unique chemical properties compared to similar compounds.
Trifluoromethyl Group: This group enhances the compound's stability and reactivity, making it valuable in various applications.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c1-2-13-6(12)5-11-4(3-14-5)7(8,9)10/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTFYCCCZHOTHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634968 | |
Record name | Ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79247-86-2 | |
Record name | Ethyl 4-(trifluoromethyl)-2-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79247-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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